molecular formula C16H13N3O2S B2474927 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide CAS No. 872723-11-0

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide

Cat. No.: B2474927
CAS No.: 872723-11-0
M. Wt: 311.36
InChI Key: CNYWYYPTPREXIJ-UHFFFAOYSA-N
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Description

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a pyridazinone core, which is known for its diverse pharmacological activities .

Preparation Methods

The synthesis of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazinone rings.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly for diseases related to inflammation and oxidative stress.

    Industry: Its unique structure and properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s pyridazinone core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied, but they often include inhibition of enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide can be compared with other similar compounds, such as:

    2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but with a trifluoromethyl group, which can alter its biological activity and properties.

    2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYWYYPTPREXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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